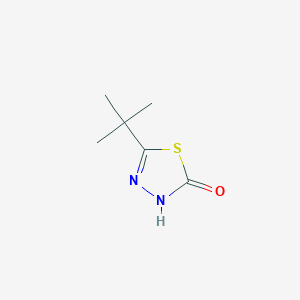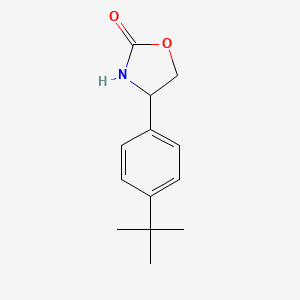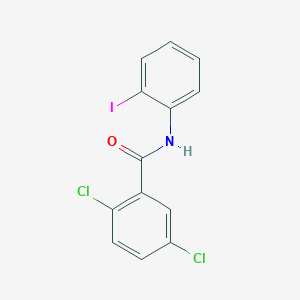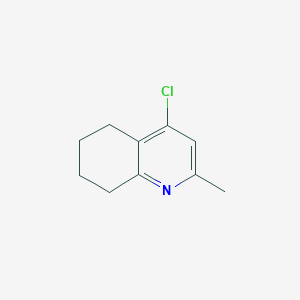
5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound containing a thiadiazole ring
Analyse Biochimique
Biochemical Properties
5-tert-butyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the corrosion of brass in seawater samples Additionally, it can be used in the synthesis of various compounds, such as 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea .
Cellular Effects
5-tert-butyl-1,3,4-thiadiazol-2-ol exhibits notable effects on different types of cells and cellular processes. It has been shown to inhibit the growth of certain cancer cell lines, such as HeLa and A549, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may interfere with the normal functioning of specific signaling pathways, leading to altered gene expression and metabolic changes.
Molecular Mechanism
The molecular mechanism of 5-tert-butyl-1,3,4-thiadiazol-2-ol involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it has been reported to inhibit the corrosion of brass in seawater samples, suggesting its potential interaction with metal ions and their complexes . Additionally, 5-tert-butyl-1,3,4-thiadiazol-2-ol may induce changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-butyl-1,3,4-thiadiazol-2-ol may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For example, it has been reported that the half-life of similar compounds in soil is considerably greater in soils with low moisture content . This information suggests that 5-tert-butyl-1,3,4-thiadiazol-2-ol may exhibit prolonged stability under certain conditions, leading to sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-tert-butyl-1,3,4-thiadiazol-2-ol vary with different dosages in animal models. Studies have shown that similar compounds, such as tebuthiuron, exhibit oral toxicity in experimental animals . At high doses, these compounds may cause toxic or adverse effects. Therefore, it is essential to determine the appropriate dosage of 5-tert-butyl-1,3,4-thiadiazol-2-ol to avoid potential toxicity while maximizing its beneficial effects.
Metabolic Pathways
5-tert-butyl-1,3,4-thiadiazol-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, similar compounds have been reported to undergo N-demethylation and hydroxylation of the tert-butyl side-chain . These metabolic transformations can affect the compound’s activity and function within the body.
Transport and Distribution
The transport and distribution of 5-tert-butyl-1,3,4-thiadiazol-2-ol within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. For instance, it has been reported that similar compounds inhibit the corrosion of brass in seawater samples, suggesting their potential interaction with metal ions and their complexes . This interaction may influence the transport and distribution of 5-tert-butyl-1,3,4-thiadiazol-2-ol within biological systems.
Subcellular Localization
The subcellular localization of 5-tert-butyl-1,3,4-thiadiazol-2-ol can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been reported to exhibit antitumor activities against various cancer cell lines . This information suggests that 5-tert-butyl-1,3,4-thiadiazol-2-ol may localize to specific subcellular regions, influencing its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with thiocarbonyl compounds, followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-butyl-2-hydroxybenzaldehyde
- 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole derivatives
Uniqueness
5-tert-butyl-2,3-dihydro-1,3,4-thiadiazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propriétés
IUPAC Name |
5-tert-butyl-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWETHYNRYJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)

![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)






